molecular formula C18H15BrN2O2S B300939 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B300939
M. Wt: 403.3 g/mol
InChI Key: CLOGFRBLVIGQLW-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, also known as BBOTMI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BBOTMI is a thioxoimidazolidinone derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone exerts its effects through the inhibition of key enzymes involved in the inflammatory response and cancer cell growth. It can inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone can also inhibit the activity of topoisomerase IIα, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. It can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has also been shown to be stable under a variety of conditions. However, 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has not been extensively studied for its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone. One potential area of research is the development of 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the potential toxicity of 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone and its derivatives. 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone could also be studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Finally, 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone could be explored for its potential use as a lead compound for the development of new drugs with anti-inflammatory and anticancer properties.
Conclusion:
In conclusion, 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been extensively studied. 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, including the development of 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone derivatives with improved solubility and bioavailability, further studies on toxicity, and exploration of potential new applications.

Synthesis Methods

5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone can be synthesized through a variety of methods, including the reaction of 4-bromobenzyl alcohol with 4-formylbenzoic acid in the presence of a base, followed by the reaction of the resulting aldehyde with thiosemicarbazide. This method has been optimized to yield high purity 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone with good yields.

Scientific Research Applications

5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. 5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have antitumor activity and can inhibit the growth of cancer cells.

properties

Product Name

5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H15BrN2O2S/c1-21-17(22)16(20-18(21)24)10-12-4-8-15(9-5-12)23-11-13-2-6-14(19)7-3-13/h2-10H,11H2,1H3,(H,20,24)/b16-10-

InChI Key

CLOGFRBLVIGQLW-YBEGLDIGSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)/NC1=S

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)NC1=S

Origin of Product

United States

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